molecular formula C24H24N2O2 B2547399 2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955735-77-0

2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2547399
CAS No.: 955735-77-0
M. Wt: 372.468
InChI Key: HVFMABSIMUDYFN-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.468. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Research demonstrates the synthesis of naphthalen-ylacetamide derivatives and their evaluation for antiproliferative activities against various human cancer cell lines. For instance, certain derivatives have shown significant activity against nasopharyngeal carcinoma cells, revealing their potential in cancer therapy research (Chen et al., 2013).

Novel Biosynthetic Pathways

Studies have unveiled novel biosynthetic pathways to isoquinoline alkaloids, demonstrating the structural diversity and complex biosynthesis of naphthylisoquinoline alkaloids. These findings are crucial for understanding the metabolism and potential pharmacological applications of these compounds (Bringmann & Feineis, 2001).

Synthetic Methodologies

Intramolecular Diels-Alder reactions involving naphthalene derivatives have been explored for the synthesis of complex molecular structures. Such studies contribute to the development of new synthetic strategies in organic chemistry (Ciganek et al., 1994).

Catalysis and Chemical Synthesis

Research into the catalytic applications of naphthalene derivatives has led to efficient synthesis methods for complex organic molecules. For example, nano magnetite has been used as a catalyst for the synthesis of naphthalene-ol derivatives, showcasing the utility of these compounds in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Enantioselective Reactions

Cationic rhodium complexes of naphthalene derivatives have been shown to catalyze enantioselective hydroboration of olefins. This research highlights the role of naphthalene-based compounds in enantioselective catalysis, a key area in synthetic organic chemistry (McCarthy et al., 2000).

Properties

IUPAC Name

2-naphthalen-1-yl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-2-24(28)26-13-12-17-10-11-21(14-20(17)16-26)25-23(27)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFMABSIMUDYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.